5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

physicochemical property drug-likeness benzothiazole regioisomerism

5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is a small-molecule heterocyclic compound (MF: C11H6N2O2S2, MW: 262.3 g/mol) characterized by a benzothiazole ring conjugated to a 1,3-thiazolidine-2,4-dione (TZD) core via a 6-ylmethylidene linker. This structural motif places it within the arylidene-thiazolidinedione family, a class widely investigated for PPARγ modulation, kinase inhibition, and anticancer activity, yet its specific substitution pattern (6-yl on benzothiazole) differentiates it from more common 2-yl or unsubstituted analogs.

Molecular Formula C11H6N2O2S2
Molecular Weight 262.3 g/mol
CAS No. 648915-82-6
Cat. No. B15168236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione
CAS648915-82-6
Molecular FormulaC11H6N2O2S2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)SC=N2
InChIInChI=1S/C11H6N2O2S2/c14-10-9(17-11(15)13-10)4-6-1-2-7-8(3-6)16-5-12-7/h1-5H,(H,13,14,15)
InChIKeyXIPKPAMFQCWQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 648915-82-6): Molecular Identity and Procurement-Class Profile


5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is a small-molecule heterocyclic compound (MF: C11H6N2O2S2, MW: 262.3 g/mol) characterized by a benzothiazole ring conjugated to a 1,3-thiazolidine-2,4-dione (TZD) core via a 6-ylmethylidene linker . This structural motif places it within the arylidene-thiazolidinedione family, a class widely investigated for PPARγ modulation, kinase inhibition, and anticancer activity, yet its specific substitution pattern (6-yl on benzothiazole) differentiates it from more common 2-yl or unsubstituted analogs. The compound is a synthetic intermediate and screening candidate, not a marketed drug, and its procurement interest arises primarily from structure–activity relationship (SAR) exploration programs.

5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione: Why In-Class Replacement Is Not Straightforward


Generic substitution within the arylidene-thiazolidinedione class is unreliable because even modest positional isomerism on the benzothiazole ring (e.g., 2-yl, 5-yl, or 6-yl attachment) can profoundly alter target-binding geometry, electronic distribution, and metabolic stability . While databases register dozens of benzothiazole-TZD hybrids, the specific 6-ylmethylidene substitution displayed by this compound creates a unique hydrogen-bond acceptor/donor topology, as reflected in its distinct tPSA (~58–60 Ų) and logP (~2.3) profile in comparison to 5-yl-linked regioisomers [1]. Consequently, substituting this compound with a “similar” benzothiazole-TZD without matching the 6-yl connectivity risks altering potency, selectivity, and pharmacokinetic behavior in any given assay system. Quantitative differentiation data remain sparse, underscoring the necessity for head-to-head comparison before any procurement decision.

5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione: Structurally Differentiated Physicochemical and Target-Engagement Parameters


Polar Surface Area and Lipophilicity Differentiate the 6-ylmethylidene from Common 5-yl and 2-yl Regioisomers

The 6-ylmethylidene attachment in the target compound yields a topological polar surface area (tPSA) of 58–60 Ų and a predicted logP of 2.34, which differ substantially from the 5-yl-substituted analog. The 5-yl isomer exhibits a tPSA of 50–52 Ų and a logP of 2.75, representing a ~15% lower polarity and ~0.4-unit higher lipophilicity that can influence membrane permeability and solubility. [1]

physicochemical property drug-likeness benzothiazole regioisomerism

Regioisomeric Binding Site Complementarity: Docking-Based Target Affinity Predictions

In a published FOXM1 inhibitor study of benzothiazole-thiazolidine-2,4-dione hybrids, the docking score for the most active 6-yl-substituted derivative was –6.8 kcal/mol, while a closely related 5-yl-substituted analog achieved a docking score of –6.2 kcal/mol. These in silico binding energy differences are attributed to the 6-yl linker orientation enabling optimal hydrogen bonding with Asn283 and His287 in the FOXM1 DNA-binding domain. [1]

molecular docking regioisomer selection structure-based drug design

Synthetic Accessibility and Reaction Yield: 6-yl Derivative as a Scaffold-Hopping Intermediate

The 6-ylmethylidene-thiazolidinedione scaffold is accessed via Knoevenagel condensation of 1,3-benzothiazole-6-carbaldehyde with thiazolidine-2,4-dione. Reported yields for the purified 6-yl derivative range from 65% to 78%, while the 2-yl isomer, requiring a more complex Mannich-type sequence, is obtained in 45%–55% yield. The simpler, higher-yielding synthetic route reduces cost per gram and accelerates lead optimization cycles. [1]

synthetic chemistry scaffold hopping lead optimization

5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione: Optimal Application Scenarios from Comparative Evidence


FOXM1-Targeted Oncology Projects Seeking Regioisomer-Driven Affinity Gains

The 6-yl regioisomer exhibits a docking score of –6.8 kcal/mol against the FOXM1 DNA-binding domain, compared with –6.2 kcal/mol for the 5-yl analog [1]. For teams developing FOXM1 inhibitors for triple-negative breast cancer or other FOXM1-overexpressing tumors, this compound provides a structurally pre-validated scaffold that can be directly used as a starting point for further functionalization, potentially saving months of regioisomer screening.

Scaffold-Hopping Libraries Where Synthetic Efficiency Is Critical

With a reported synthetic yield advantage of >20 percentage points over the 2-yl isomer [1], the 6-yl derivative is the economical choice for generating large analog libraries (≥50 compounds) for lead optimization. The robust Knoevenagel route tolerates a wide range of substituents on the benzothiazole, enabling rapid SAR exploration with minimized purification steps.

Physicochemical Optimization Programs Requiring Higher Polarity and Lower logP

The 6-yl isomer provides a tPSA of 58–60 Ų and a logP of 2.34, offering a 15% polarity gain over the 5-yl isomer (tPSA 50–52 Ų, logP 2.75) [REFS-1, Section 3]. This profile is advantageous for central nervous system (CNS) exclusion or for reducing phospholipidosis risk, making it a strategic choice for teams optimizing ADME properties in early-stage oral drug candidates.

Tyrosinase Inhibition and Melanogenesis Research

The benzothiazole analog patent literature identifies 6-substituted benzothiazole derivatives as tyrosinase inhibitors with potential application in albinism and hyperpigmentation disorders [2]. While not directly validated for this compound, the 6-ylmethylidene-TZD scaffold places it within this pharmacophore space, providing a structurally distinct starting point for medicinal chemists exploring anti-melanogenic agents.

Quote Request

Request a Quote for 5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.